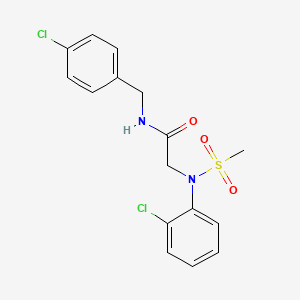![molecular formula C11H12N2O3S2 B5680211 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide, also known as Methylsulfonylbenzothiazolyl-propanamide (MBPA), is a chemical compound that has been of great interest to researchers due to its potential biological and medicinal properties.
科学的研究の応用
MBPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. MBPA has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of MBPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain kinases involved in cell signaling.
Biochemical and Physiological Effects:
MBPA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. MBPA has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of MBPA in lab experiments is its relatively low toxicity, which makes it suitable for use in cell culture studies. However, MBPA is not very soluble in water, which can limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of MBPA and its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on MBPA. One area of interest is the development of more efficient synthesis methods for MBPA, which could help to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of MBPA and its potential therapeutic applications. Other potential future directions include exploring the use of MBPA in combination with other drugs or therapies, as well as investigating its potential applications in other areas such as agriculture and environmental remediation.
In conclusion, MBPA is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, the existing scientific literature suggests that MBPA is a promising area of research for scientists and medical professionals alike.
合成法
MBPA can be synthesized through a multistep process that involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate compound is then reacted with 2-mercaptobenzothiazole to form MBPA. The final product is obtained through recrystallization and purification.
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-10(14)13-11-12-8-5-4-7(18(2,15)16)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTRWJXVLYSNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)

![4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)
![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)


![5-[methyl(2-phenylethyl)amino]-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5680215.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)